molecular formula C7H8O3 B2631107 1-(Furan-2-yl)-2-hydroxypropan-1-one CAS No. 20894-95-5

1-(Furan-2-yl)-2-hydroxypropan-1-one

Cat. No.: B2631107
CAS No.: 20894-95-5
M. Wt: 140.138
InChI Key: IJCOISTYFBUCPR-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-hydroxypropan-1-one is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This reagent is provided as a high-purity material for research and development purposes, strictly for laboratory use . As a furan-containing β-hydroxy ketone, this compound possesses a versatile structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. The molecule features both a ketone and a hydroxyl functional group attached to the same propanone chain, which is linked to a furan heterocycle. This structure is analogous to other privileged scaffolds in drug discovery. Related furan-based chalcone derivatives, for instance, have demonstrated significant biological activity in recent scientific studies, showing potent inhibition of the tyrosinase enzyme, which is a key target in dermatological research and the development of potential skin-lightening agents . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules. Its molecular structure allows for further chemical modifications at multiple sites, enabling the creation of diverse compound libraries for various investigative applications. Handling and Safety: This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for human consumption . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOISTYFBUCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Furan 2 Yl 2 Hydroxypropan 1 One

Established Synthetic Routes and Reaction Pathways

Traditional synthetic strategies for 1-(Furan-2-yl)-2-hydroxypropan-1-one (B130504) often involve multi-step processes that begin with the functionalization of the furan (B31954) ring, followed by the construction and subsequent hydroxylation of the propanone side chain.

Furan-mediated Acylation and Hydroxylation Approaches

A plausible and established route to furan-containing ketones is through Friedel-Crafts acylation. This approach would involve the acylation of furan with a propanoyl derivative to form 1-(furan-2-yl)propan-1-one, followed by an α-hydroxylation step.

The initial acylation can be carried out using propanoyl chloride or propanoic anhydride (B1165640) with a Lewis acid catalyst. Subsequently, the introduction of the hydroxyl group at the α-position of the ketone can be achieved through various oxidation methods. One common method is the oxidation of the corresponding enolate with an electrophilic oxygen source, such as a peroxide or an oxaziridine.

StepReactionReagents and ConditionsIntermediate/Product
1Friedel-Crafts AcylationFuran, Propanoyl chloride/Propanoic anhydride, Lewis acid (e.g., AlCl₃, SnCl₄)1-(Furan-2-yl)propan-1-one
2α-HydroxylationBase (e.g., LDA, NaHMDS), followed by an oxidant (e.g., m-CPBA, Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH))This compound

Derivatization from Related Propanone and Ethanone Structures

Another common strategy involves the modification of existing furan-containing ketones. A frequently used precursor is 2-acetylfuran (B1664036) (1-(furan-2-yl)ethanone), which can be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride. nih.gov The conversion of 2-acetylfuran to the target molecule would necessitate the addition of a methyl group and a hydroxyl group to the acetyl side chain.

One conceptual pathway involves the α-halogenation of 1-(furan-2-yl)propan-1-one, followed by nucleophilic substitution with a hydroxide source. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS), followed by hydrolysis to yield the α-hydroxy ketone.

Starting MaterialReaction SequenceKey Reagents
2-Acetylfuran1. Grignard reaction with methylmagnesium bromide. 2. Oxidation of the resulting secondary alcohol.1. CH₃MgBr, Et₂O. 2. Oxidizing agent (e.g., PCC, DMP).
1-(Furan-2-yl)propan-1-one1. α-Halogenation. 2. Nucleophilic substitution.1. NBS or Br₂. 2. Aqueous base (e.g., NaOH, K₂CO₃).

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer more efficient and selective routes to α-hydroxy ketones, often with milder reaction conditions and improved atom economy. These approaches can be broadly categorized into organocatalytic, transition metal-catalyzed, and biocatalytic transformations.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The direct asymmetric α-hydroxylation of ketones, including those with furan moieties, can be achieved using chiral organocatalysts. Proline and its derivatives are commonly employed to catalyze the α-oxidation of carbonyl compounds. nih.gov The reaction typically proceeds through an enamine intermediate, which then reacts with an electrophilic oxygen source.

Catalyst TypeExample CatalystOxidantGeneral Mechanism
Chiral AminesL-ProlineNitrosobenzene or molecular oxygenFormation of a chiral enamine intermediate, followed by reaction with the oxidant.

While the direct application of these methods to 1-(furan-2-yl)propan-1-one is not extensively documented, the general success of organocatalytic α-hydroxylation on a wide range of ketone substrates suggests its feasibility.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts are widely used in the synthesis of furan derivatives and the functionalization of carbonyl compounds. researchgate.nethud.ac.uk The direct α-hydroxylation of ketones can be catalyzed by various transition metals, such as palladium, copper, and iron. These reactions often utilize molecular oxygen or peroxides as the terminal oxidant.

The mechanism typically involves the formation of a metal enolate, which then undergoes oxidation. The choice of metal and ligands is crucial for achieving high selectivity and yield.

Metal CatalystLigandOxidantPotential Advantages
Palladium (II)Phosphine or N-heterocyclic carbene ligandsO₂ or H₂O₂High efficiency and functional group tolerance.
Copper (I/II)Bipyridine or phenanthroline ligandsO₂ or peroxidesLower cost and toxicity compared to palladium.

Biocatalytic Transformations for Analogous Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as oxidoreductases and lyases can be used to produce α-hydroxy ketones. For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to the corresponding (S)-1-(furan-2-yl)propan-1-ol has been demonstrated with high conversion and enantiomeric excess using whole cells of Lactobacillus paracasei BD101. researchgate.net

While this is a reduction of the ketone, other enzymatic systems are capable of hydroxylation. For example, peroxidases can catalyze the oxygenation of furan rings, and other oxidoreductases can perform hydroxylations on side chains. a-h.instituteacs.org The biocatalytic oxidation of furan aldehydes to furan carboxylic acids has also been reported, showcasing the versatility of enzymes in modifying furan derivatives.

Enzyme ClassTransformationSubstrate ExampleProduct Example
Oxidoreductase (Alcohol Dehydrogenase)Asymmetric reduction of ketone1-(Furan-2-yl)propan-1-one(S)-1-(Furan-2-yl)propan-1-ol researchgate.net
PeroxidaseOxygenative ring cleavage of furans2-(γ-hydroxyalkyl)furansSpirocyclic acetals acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents and reagents.

A key aspect of green chemistry is the minimization or elimination of volatile organic solvents. While a specific solvent-free synthesis of this compound has not been detailed, general methods for the synthesis of α-hydroxy ketones under solvent-free or reduced solvent conditions have been developed. For instance, a process for preparing aromatic α-hydroxyketones that does not require chlorinated solvents, or any solvent at all, has been reported google.com. This process involves the in situ formation of halogenating compounds, avoiding the use of hazardous reagents and solvents google.com.

Furthermore, the use of biocatalysts, as mentioned in the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one, often occurs in aqueous media, which is an environmentally friendly solvent researchgate.net. Such biocatalytic approaches align well with the principles of green chemistry by operating under mild conditions and in a green solvent.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis. The synthesis of furan derivatives through 1,3-dipolar cycloaddition reactions can proceed with perfect atom economy, where all the atoms of the reactants are incorporated into the final product mdpi.comnih.gov.

The utilization of renewable resources is another cornerstone of green chemistry. Furan derivatives themselves can be sourced from biomass. For example, 3-acetamido-5-acetylfuran can be produced from chitin, the second most abundant biomass on Earth, through the dehydration of N-acetylglucosamine rsc.org. This highlights the potential for synthesizing furan-based compounds from sustainable feedstocks. Atom-economic approaches to the synthesis of α-(hetero)aryl-substituted furan derivatives from renewable furanic platform chemicals have also been developed nih.gov.

Chemical Reactivity and Transformation Mechanisms of 1 Furan 2 Yl 2 Hydroxypropan 1 One

Reactions Involving the Furan (B31954) Heterocycle

The furan ring in 1-(Furan-2-yl)-2-hydroxypropan-1-one (B130504) is an electron-rich aromatic system, making it susceptible to various transformations typical of such heterocycles. chemicalbook.com Its reactivity is modulated by the presence of the 2-acyl group, which influences the regioselectivity and rate of these reactions.

The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. chemicalbook.compearson.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 or C5 positions (α-positions) because the carbocation intermediate formed is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. chemicalbook.comquora.com

In this compound, the C2 position is occupied by the acyl side chain. The carbonyl group is electron-withdrawing and thus deactivating, which would tend to direct incoming electrophiles to the C4 position (meta-directing). However, the powerful activating and ortho, para-directing effect of the furan's ring oxygen typically dominates, leading to a strong preference for substitution at the C5 position. Therefore, electrophilic aromatic substitution reactions such as nitration or halogenation are expected to yield the 5-substituted derivative.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagent Expected Major Product
Nitration HNO₃/H₂SO₄ 1-(5-Nitro-furan-2-yl)-2-hydroxypropan-1-one
Bromination Br₂ in a non-polar solvent 1-(5-Bromo-furan-2-yl)-2-hydroxypropan-1-one

Note: The conditions for these reactions would need to be mild to avoid polymerization or ring-opening of the sensitive furan nucleus.

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction provides a powerful method for constructing six-membered rings, specifically 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com The Diels-Alder reaction is a concerted pericyclic reaction that occurs between the diene (furan) and a dienophile, which is typically an alkene or alkyne. wikipedia.org

The reactivity of furan as a diene is influenced by substituents. The electron-withdrawing nature of the acyl group at the C2 position of this compound reduces the electron density of the furan ring. This decrease in electron density generally makes the furan a less reactive diene, particularly with electron-poor dienophiles. Consequently, more forcing conditions or highly reactive dienophiles may be required to achieve a successful cycloaddition.

A key characteristic of furan Diels-Alder reactions is their reversibility. rloginconsulting.com The cycloadducts can undergo a retro-Diels-Alder reaction at elevated temperatures to regenerate the starting furan and dienophile. rloginconsulting.comrsc.org The stability of the adduct and the temperature required for the retro-reaction are dependent on the nature of both the furan and the dienophile. rsc.org

Table 2: Diels-Alder Reaction with a Generic Dienophile

Reactants Dienophile Product Key Features

The aromaticity of the furan ring is relatively low compared to benzene, making it susceptible to ring-opening and rearrangement reactions under specific conditions, particularly oxidative or strongly acidic environments. chemicalbook.com

Studies on related 3-(furan-2-yl)-propan-1-ones have shown that oxidative dearomatization can lead to the formation of 2-ene-1,4,7-trione intermediates. nih.govresearchgate.net This process involves an initial attack on the electron-rich furan nucleus. researchgate.net Subsequent acid-catalyzed cyclization and dehydration of these intermediates can lead to the formation of new, highly functionalized furan derivatives, in a transformation related to the Paal-Knorr synthesis. nih.gov While not directly studied on this compound, this pathway illustrates a potential transformation cascade involving initial ring dearomatization. Such ring-opening sequences are synthetically valuable for converting relatively simple furans into more complex acyclic or different heterocyclic structures. bohrium.com

Transformations of the α-Hydroxy Ketone Moiety

The α-hydroxy ketone functional group presents two adjacent sites for chemical modification: the secondary hydroxyl group and the carbonyl group.

The oxidation and reduction of the α-hydroxy ketone moiety allow for interconversion between different oxidation states.

Oxidation: The secondary hydroxyl group (-CH(OH)-) can be oxidized to a carbonyl group. This transformation would convert this compound into 1-(Furan-2-yl)propane-1,2-dione, an α-diketone. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.

Reduction: The carbonyl group (C=O) can be selectively reduced to a secondary alcohol. This reaction would yield 1-(Furan-2-yl)propane-1,2-diol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent is crucial; for instance, sodium borohydride is a milder reagent that typically reduces ketones and aldehydes without affecting other functional groups, making it suitable for this selective reduction. mdpi.com The reduction creates a new stereocenter at the C1 position, potentially leading to a mixture of diastereomeric diols.

Table 3: Oxidation and Reduction of the α-Hydroxy Ketone Moiety

Transformation Reagent Functional Group Targeted Resulting Functional Group Product Name
Oxidation KMnO₄ or CrO₃ Secondary Hydroxyl Ketone 1-(Furan-2-yl)propane-1,2-dione

The secondary hydroxyl group of this compound is available for nucleophilic reactions, primarily to form esters and ethers.

Esterification: This reaction involves the conversion of the alcohol to an ester. It is typically performed by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with a more reactive carboxylic acid derivative like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). The product of this reaction would be an ester of the general structure 2-oxo-1-(furan-2-yl)propyl alkanoate.

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. This two-step process would yield an ether derivative, 1-(Furan-2-yl)-2-alkoxypropan-1-one.

Transesterification is another relevant process where an existing ester reacts with an alcohol, such as a furan alcohol, to form a new ester. google.com While this applies to the synthesis of furan esters, the principle of alcohol reactivity is directly applicable to the esterification of the hydroxyl group in this compound.

Condensation and Cyclization Reactions to Form Heterocyclic Structures

The presence of adjacent carbonyl and hydroxyl groups makes this compound a valuable precursor for the synthesis of various heterocyclic structures through condensation and cyclization reactions. The molecule can either provide a dicarbonyl equivalent or participate in reactions involving both the ketone and alcohol functionalities.

One of the most significant reactions of α-hydroxy ketones is their condensation with 1,2-diamines to form quinoxalines. researchgate.netijrti.org In this reaction, this compound first undergoes oxidation in situ to the corresponding 1,2-dicarbonyl compound, 1-(furan-2-yl)propane-1,2-dione. This intermediate then readily condenses with an o-phenylenediamine (B120857) derivative to yield a substituted 2-methyl-3-(furan-2-yl)quinoxaline. researchgate.net This one-pot process can be mediated by various catalysts, including manganese dioxide or ferric chloride. researchgate.net

Another example of heterocycle formation is the [3+2] cyclization/rearrangement reaction between α-hydroxy ketones and trifluoromethyl N-acylhydrazones. rsc.org This metal-free process, typically conducted under acidic conditions, yields highly substituted trifluoromethyloxazolines. rsc.org The reaction proceeds through an unprecedented rearrangement of the amide fragment following the cleavage of the N-N bond in the acylhydrazone intermediate. rsc.org

The furan ring itself can be synthesized from appropriate precursors via cyclization, such as the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds. mdpi.comnih.gov While not a reaction of this compound, related furan-containing structures can be formed through oxidative dearomatization followed by cyclization of the resulting 1,4,7-trione intermediates. mdpi.comnih.govresearchgate.net

Reaction TypeReactant(s) with this compoundResulting HeterocycleConditions
Quinoxaline Synthesis o-Phenylenediamine2-Methyl-3-(furan-2-yl)quinoxalineTandem oxidation-condensation (e.g., MnO₂) researchgate.net
Oxazoline Synthesis Trifluoromethyl N-acylhydrazoneMulti-substituted trifluoromethyloxazolineAcidic, metal-free conditions rsc.org

Nucleophilic and Electrophilic Additions to the Carbonyl Group

The carbonyl group in this compound is a primary site for both nucleophilic and electrophilic attacks, leading to a variety of addition products.

Nucleophilic Addition: The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. ulethbridge.ca This addition changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. A common and synthetically important example is the reduction of the carbonyl group using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). In this reaction, a hydride ion (H⁻) acts as the nucleophile, adding to the carbonyl carbon to form an alkoxide intermediate, which is subsequently protonated to yield the corresponding diol, 1-(furan-2-yl)propane-1,2-diol. ulethbridge.ca

Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide ions, can also add to the carbonyl group, although the presence of the acidic α-hydroxy proton can complicate these reactions by first causing deprotonation.

Electrophilic Addition: The oxygen atom of the carbonyl group possesses lone pairs of electrons and is therefore nucleophilic and basic. It can be attacked by electrophiles, most commonly a proton from an acid catalyst. libretexts.org Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org For example, in the presence of an acid catalyst, water can add to the carbonyl group to form a gem-diol (hydrate). libretexts.org Similarly, alcohols can add to form hemiacetals. These addition reactions are typically reversible. libretexts.org

The reactivity of the carbonyl group is electronically influenced by the adjacent furan ring and the α-hydroxy group. The electron-donating nature of the furan ring can slightly stabilize the partial positive charge on the carbonyl carbon, while the electron-withdrawing inductive effect of the α-hydroxy group can enhance its electrophilicity. nih.gov

Addition TypeReagentSite of AttackInitial Product
Nucleophilic Sodium Borohydride (NaBH₄)Carbonyl CarbonAlkoxide
Nucleophilic Grignard Reagent (R-MgX)Carbonyl Carbon / Hydroxyl ProtonAlkoxide / Magnesium Alkoxide
Electrophilic Acid (H⁺)Carbonyl OxygenProtonated Carbonyl (Oxonium ion)
Acid-Catalyzed Nucleophilic Water (H₂O)Carbonyl CarbonGem-diol (Hydrate)
Acid-Catalyzed Nucleophilic Alcohol (R-OH)Carbonyl CarbonHemiacetal

Mechanistic Investigations of this compound Reactivity

Understanding the detailed mechanisms of reactions involving this compound requires a combination of kinetic studies to determine reaction rates and computational chemistry to map out reaction pathways and transition states.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions of this compound are not widely reported in the literature. However, kinetic principles can be inferred from studies of analogous compounds, such as other α-hydroxy ketones and furan derivatives.

The thermal rearrangement of α-hydroxy ketones, known as the α-ketol rearrangement, has been the subject of kinetic analysis. acs.org These studies show that the reaction can proceed through a cyclic, three-component equilibrium, and the rate is dependent on temperature and solvent conditions. acs.org DFT studies on aromatic hydroxy ketones, such as 2-hydroxyacetophenone, have been used to determine the kinetics of keto-enol tautomerism and thermal conversions, providing insight into the activation energies required for such processes. taylorandfrancis.com

The reactivity of the furan moiety, particularly towards atmospheric oxidants like the hydroxyl radical (•OH), has been extensively studied for furan and its alkylated derivatives. researchgate.net These reactions are crucial for understanding combustion and atmospheric chemistry. researchgate.net Kinetic studies on the reaction of •OH with 2-acetylfuran (B1664036), a close structural analog of this compound, have been performed using theoretical calculations. nih.gov These studies determine temperature- and pressure-dependent rate constants for various reaction channels, such as H-abstraction and •OH addition. nih.gov The results indicate that at lower temperatures, •OH addition to the furan ring is the dominant pathway, while at higher temperatures, hydrogen abstraction from the side chain becomes more significant. nih.gov

ReactionAnalogous CompoundTemperature (K)Rate Constant (k)Notes
Reaction with •OH Furan294 - 668Negative temperature dependenceDominance of addition reactions researchgate.net
Reaction with •OH 2-Methylfuran294 - 668Negative temperature dependenceDominance of addition reactions researchgate.net
Reaction with •OH 2-Acetylfuran300 - 2000Varies with channel and temperatureH-abstraction dominates at high T; addition at low T nih.gov

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction pathways and characterizing the transition states involved in the reactions of this compound.

A fundamental reaction pathway for α-hydroxy ketones is the α-ketol rearrangement , which involves the 1,2-migration of a substituent. organicreactions.orgwikipedia.org The mechanism depends on the conditions. Under basic conditions, deprotonation of the hydroxyl group initiates the rearrangement. wikipedia.org Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen. wikipedia.org The reaction is reversible and thermodynamically controlled, favoring the formation of the more stable α-hydroxy carbonyl isomer. wikipedia.org

For the reaction with hydroxyl radicals, computational studies on 2-acetylfuran (AF2) have mapped out the potential energy surfaces for multiple pathways. nih.gov

OH-Addition Reactions: The •OH radical can add to the C2 or C5 positions of the furan ring, which are the main reaction channels at low temperatures. Addition can also occur at the C3 and C4 positions or to the carbonyl double bond, but these are minor pathways. nih.gov

H-Abstraction Reactions: The •OH radical can abstract a hydrogen atom from the methyl group on the side chain. This pathway has a higher energy barrier but becomes the most dominant reaction channel at high temperatures (>1080 K). nih.gov Abstraction from the furan ring itself is also possible but is a less favorable pathway.

Computational studies have also been used to investigate the mechanism of other reactions, such as the thionation of ketones with Lawesson's reagent. acs.org These studies reveal a two-step mechanism involving a concerted cycloaddition to form a four-membered ring intermediate, followed by a cycloreversion to yield the thioketone. acs.org The activation barriers for such reactions are influenced by steric and electronic effects of the substituents on the ketone. acs.org Such detailed mechanistic insights allow for a predictive understanding of the reactivity of this compound in various chemical environments.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Furan 2 Yl 2 Hydroxypropan 1 One and Its Derived Structures

High-Resolution Spectroscopic Techniques for Complex Structural Confirmation

Spectroscopic methods are fundamental for elucidating the intricate structural details of organic molecules. For 1-(furan-2-yl)-2-hydroxypropan-1-one (B130504), a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a comprehensive molecular portrait.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the covalent framework of this compound. By correlating nuclear spins through bonds, these experiments establish proton-proton and proton-carbon connectivities, confirming the molecular structure piece by piece.

1H-1H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton (H2) and the methyl protons (H3), as well as couplings between the adjacent protons on the furan (B31954) ring (H4 to H5, and H5 to H6). rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. nih.gov This technique is crucial for assigning the specific carbon signals in the 13C NMR spectrum. nih.gov For instance, it would link the proton signal of the hydroxyl-bearing carbon to its corresponding 13C signal and definitively assign the signals for each C-H group in the furan ring. rsc.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org This is vital for connecting the different spin systems identified by COSY and HSQC. Key HMBC correlations would include the link from the methyl protons (H3) to the carbonyl carbon (C1) and the methine carbon (C2), and correlations from the furan protons (H4, H6) to the carbonyl carbon (C1), thus piecing together the entire molecular skeleton. rsc.org

Table 1: Expected 2D NMR Correlations for this compound

Proton(s) (1H)Expected COSY CorrelationsExpected HSQC Correlation (13C)Expected Key HMBC Correlations (13C)
H2 (methine)H3 (methyl)C2C1 (carbonyl), C3 (methyl)
H3 (methyl)H2 (methine)C3C1 (carbonyl), C2 (methine)
H4 (furan)H5 (furan)C4C1 (carbonyl), C5, C7 (furan C=O)
H5 (furan)H4, H6 (furan)C5C4, C6, C7 (furan C=O)
H6 (furan)H5 (furan)C6C1 (carbonyl), C5, C7 (furan C=O)

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are employed to confirm the molecular weight and probe the structural integrity of the molecule through controlled fragmentation. imreblank.ch Collision-induced dissociation (CID) experiments generate a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. researchgate.net

For this compound, the fragmentation pathway would likely involve initial cleavages adjacent to the carbonyl and hydroxyl groups. Common fragmentation patterns for furan-containing compounds include the loss of stable neutral molecules like carbon monoxide (CO) and water (H₂O), as well as characteristic cleavages of the furan ring itself. imreblank.chresearchgate.net Analysis of furo-furan lactones has shown characteristic losses of acetaldehyde, formaldehyde, and formic acid, which provides a basis for predicting the fragmentation of similar structures. researchgate.net The precise mass measurements obtained from high-resolution instruments like ESI-QqTOF-MS allow for the determination of the elemental composition of fragment ions, further confirming the proposed fragmentation pathways. researchgate.netnih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound (Molecular Ion [M+H]⁺ = m/z 141.05)

m/zProposed Fragment StructureNeutral LossDescription
123[C₇H₇O₂]⁺H₂OLoss of water from the hydroxyl group.
113[C₅H₅O₂]⁺COLoss of carbon monoxide from the propanone side chain.
95[C₅H₃O]⁺CH₃CHOCleavage of the side chain (loss of acetaldehyde).
67[C₄H₃O]⁺C₃H₄O₂Furoyl cation, resulting from cleavage of the C1-C7 bond.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govjyoungpharm.org The techniques are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, the FT-IR spectrum would be expected to show strong, characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group, and various vibrations associated with the furan ring. researchgate.net The O-H stretching vibration would appear as a broad band, while the C=O stretch of the ketone would be a sharp, intense peak. The furan ring itself has characteristic C-H stretching vibrations, as well as C=C and C-O-C ring stretching modes. researchgate.netglobalresearchonline.net Aromatic and heteroaromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. globalresearchonline.net Studies on furan and its derivatives show that ring C-C stretching vibrations occur between 1033-1414 cm⁻¹. globalresearchonline.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H stretch3500 - 3200 (broad)Hydroxyl group
C-H stretch (furan)3150 - 3100Aromatic C-H bonds
C-H stretch (aliphatic)3000 - 2850Methyl and methine C-H bonds
C=O stretch (ketone)1715 - 1680Conjugated carbonyl group
C=C stretch (furan)1600 - 1475Furan ring double bonds
C-O stretch (hydroxyl)1260 - 1050Secondary alcohol
C-O-C stretch (furan)1150 - 1050Furan ring ether linkage

X-ray Crystallography of Crystalline Forms and Related Derivatives

X-ray crystallography provides the most definitive structural information for molecules that can be crystallized, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the complete determination of the three-dimensional arrangement of atoms in the solid state.

For a derivative of this compound, a single-crystal X-ray diffraction study would confirm the planarity of the furan ring and the stereochemistry at the chiral C2 center. researchgate.net It would also reveal the conformation of the side chain relative to the ring and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, that dictate the crystal packing. researchgate.net In related furan structures, C—H···N and O–H···N interactions have been shown to stabilize the crystal lattice. researchgate.netresearchgate.net The dihedral angle between the furan ring and substituents is a key parameter determined by this method. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination of Chiral Isomers

The presence of a chiral center at the C2 position means that this compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org

These techniques are essential for determining the absolute configuration of a chiral molecule and assessing its enantiomeric purity. saschirality.orgacs.org Enantiomers will produce CD and ORD spectra that are mirror images of each other, exhibiting opposite signs for the Cotton effect, which is the characteristic change in optical rotation or circular dichroism in the vicinity of an absorption band. pg.edu.plmgcub.ac.in For this compound, the key chromophore is the furan-ketone system. aip.org The n → π* transition of the carbonyl group is particularly sensitive to the chiral environment and typically gives a distinct Cotton effect in the CD spectrum. aip.org By comparing the experimentally measured CD spectrum with spectra predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the (R)-isomer), the absolute configuration of the synthesized compound can be unambiguously assigned. acs.org

Computational and Theoretical Studies on 1 Furan 2 Yl 2 Hydroxypropan 1 One

Electronic Structure Analysis and Molecular Orbital Theory

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in analyzing the electronic landscape of a molecule. These analyses help in understanding the molecule's stability, reactivity, and spectroscopic properties by examining its molecular orbitals and charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. For furan (B31954) and its derivatives, the electronic properties, including the HOMO-LUMO gap, are influenced by the substituents attached to the furan ring. While specific DFT calculations for 1-(furan-2-yl)-2-hydroxypropan-1-one (B130504) are not widely published, studies on similar furan-containing structures can provide valuable insights. For instance, the introduction of electron-donating or withdrawing groups can modulate the energy levels of the frontier orbitals and, consequently, the reactivity of the molecule.

ParameterSignificancePredicted Trend for this compound
HOMO Energy Correlates with the ionization potential and the ability to donate electrons (nucleophilicity).The furan ring and the hydroxyl group are expected to contribute significantly to the HOMO, making the molecule susceptible to electrophilic attack.
LUMO Energy Correlates with the electron affinity and the ability to accept electrons (electrophilicity).The carbonyl group is a strong electron-withdrawing group and is expected to be the primary location of the LUMO, indicating a site for nucleophilic attack.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.The conjugated system between the furan ring and the carbonyl group is expected to result in a moderately sized gap, suggesting a balance between stability and reactivity.

This table presents predicted trends based on the analysis of functional groups present in the molecule.

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to assign partial charges to each atom, offering a quantitative picture of charge distribution.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent relatively neutral regions.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity. The furan oxygen would also contribute to the negative potential. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group would likely exhibit a positive potential, marking them as electrophilic sites.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the thermodynamic feasibility of various reaction pathways.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. The activation energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For this compound, potential reactions include the oxidation of the secondary alcohol to a diketone or the reduction of the ketone to a diol. Computational studies could model these transformations, identifying the transition state structures and calculating the associated activation energies. For example, a theoretical investigation into the oxidation of furan by the hydroxyl radical has shown the complexity of such reactions, involving pre-reactive complexes and multiple adducts. researchgate.net Similar detailed studies would be necessary to fully understand the reaction kinetics of this compound.

Computational chemistry can be used to construct these profiles for reactions involving this compound. For instance, calculations could compare the thermodynamic stability of the products of oxidation versus reduction, predicting which reaction is more favorable under given conditions. Studies on the synthesis of various furan derivatives often rely on such thermodynamic considerations to optimize reaction conditions and yields. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds, while molecular dynamics simulations provide a view of the molecule's behavior over time.

Due to the presence of several single bonds, this compound can exist in various conformations. The relative stability of these conformers is determined by factors such as steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding.

Theoretical calculations on related benzofuran (B130515) derivatives have shown that the molecular conformation is often stabilized by intramolecular hydrogen bonds between ortho-substituted hydroxyl and acetyl groups. researchgate.net For this compound, a significant intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and the carbonyl group's oxygen. This interaction would lead to a stable, pseudo-six-membered ring structure, which would restrict the rotational freedom around the C-C bond connecting the carbonyl and hydroxyl-bearing carbons.

Potential energy surface (PES) scans, calculated by systematically rotating a specific dihedral angle and computing the energy at each step, can identify the most stable conformers and the energy barriers between them. Studies on similar chalcone (B49325) molecules have successfully used this method to identify stable syn- and anti-conformers. dergipark.org.tr

Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of this compound in different environments, such as in various solvents. mdpi.com An MD simulation tracks the movements of all atoms in the system over time based on a force field, providing insights into conformational flexibility, solvation effects, and interactions with other molecules. nih.gov While specific MD studies on this molecule are not prominent, simulations on furan resins demonstrate the utility of this technique in understanding the properties of furan-containing systems. nih.govfigshare.com

Solvation Effects and Intermolecular Interactions in Reaction Systems

The solvent environment plays a critical role in determining the pathway, rate, and outcome of chemical reactions. For a molecule like this compound, which possesses multiple functional groups capable of engaging in non-covalent interactions, the choice of solvent is particularly influential. Computational and theoretical studies provide invaluable insights into these effects at a molecular level, elucidating the intricate interplay between the solute and solvent molecules that governs reactivity.

Solvation effects can significantly alter the relative energies of reactants, transition states, and products. jchemrev.com In the context of this compound, a key aspect influenced by the solvent is the keto-enol tautomeric equilibrium. researchgate.net The molecule can exist in both a keto form (as named) and an enol form, 1-(furan-2-yl)prop-1-ene-1,2-diol. The relative stability of these tautomers is highly dependent on the polarity of the solvent. Theoretical studies on similar carbonyl compounds have shown that polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding. orientjchem.org Conversely, nonpolar solvents or the gas phase may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate these solvent effects. primescholars.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. primescholars.com Density Functional Theory (DFT) calculations on analogous β-diketones have demonstrated that the energy difference between tautomers can vary significantly with the solvent environment. researchgate.net For instance, in a polar protic solvent like water, the keto form is often favored, whereas in a nonpolar solvent like cyclohexane, the enol form may be more stable. orientjchem.org The change in solvent polarity can shift the equilibrium, thereby altering the concentration of the reactive species and potentially opening different reaction pathways. nih.gov

The following interactive table illustrates hypothetical relative energies for the keto-enol tautomerism of this compound in different solvents, based on general principles observed for similar ketones.

TautomerSolventDielectric Constant (ε)Relative Gibbs Free Energy (kcal/mol)
KetoGas Phase10.9
EnolGas Phase10.0
KetoCyclohexane2.00.5
EnolCyclohexane2.00.0
KetoChloroform4.80.2
EnolChloroform4.80.0
KetoMethanol32.70.0
EnolMethanol32.71.5
KetoWater78.40.0
EnolWater78.42.1

Note: The data in this table is illustrative and based on trends observed for similar compounds in computational studies. Specific experimental or computational data for this compound is not available in the cited literature.

Beyond general polarity effects, specific intermolecular interactions, particularly hydrogen bonding, are crucial in defining the reactivity of this compound. jchemrev.com The molecule contains both hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl oxygen, the furan ring oxygen, and the π-system of the furan ring). jchemrev.comnih.gov

Computational studies on furan and its derivatives have investigated the competition between different hydrogen bond docking sites. nih.gov For instance, a hydrogen bond donor can interact with the oxygen atom of the furan ring (an OH⋯O interaction) or with the aromatic π-electron cloud (an OH⋯π interaction). nih.gov DFT calculations have suggested that for furan, the OH⋯O interaction is generally stronger and more favorable. nih.gov In the case of this compound, protic solvent molecules (like water or methanol) can form strong hydrogen bonds with the carbonyl oxygen and the hydroxyl group. These interactions can stabilize the ground state of the molecule and also play a direct role in the reaction mechanism, for example, by acting as proton relays in acid- or base-catalyzed reactions. researchgate.net

The presence of both a donor and an acceptor group within the same molecule also allows for the formation of intramolecular hydrogen bonds. jchemrev.com This intramolecular interaction can influence the molecule's conformation and reactivity. The solvent can compete with these intramolecular interactions; polar, hydrogen-bonding solvents can disrupt internal hydrogen bonds by forming stronger intermolecular hydrogen bonds with the solute. goettingen-research-online.de

Applications of 1 Furan 2 Yl 2 Hydroxypropan 1 One As a Synthetic Precursor

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of its furan (B31954) nucleus and the modifiable propanone side chain make 1-(Furan-2-yl)-2-hydroxypropan-1-one (B130504) a strategic starting material for the synthesis of various complex organic structures, including natural products, diverse heterocycles, and advanced materials.

The furan moiety is a structural motif present in numerous natural products. rsc.org Consequently, furan-containing compounds are crucial starting materials for their synthesis. researchgate.net The chiral alcohol derivative, (S)-1-(furan-2-yl)propan-1-ol, obtained from the asymmetric bioreduction of the corresponding ketone, serves as a key precursor for the production of pyranones. These pyranones are, in turn, utilized in the synthesis of complex molecules such as sugar analogs, antibiotics like tirandamycins, and various anticancer drugs. researchgate.net

Furthermore, the furan ring is a core component of furanosteroids, a class of fungal metabolites known for their potent anti-inflammatory and antibiotic properties. researchgate.net The synthesis of the complex polycyclic core of furanosteroids, such as (-)-Viridin and (-)-Viridiol, often involves the strategic construction and functionalization of a furan-containing fragment, highlighting the importance of simple furan precursors in building these intricate natural product scaffolds. nih.govresearchgate.netnih.gov

The functional groups of this compound allow it to be a precursor to a variety of other heterocyclic systems. The furan ring itself can be chemically transformed into different aromatic systems. For instance, furan-2-carboxylic acid esters and furan-2-carboxaldehydes can be converted into 3-pyridinols, 2,3-pyridinediols, and other substituted pyridines through processes involving oxidation or electrolysis followed by intramolecular condensation. scispace.com More contemporary methods have demonstrated the direct conversion of biomass-derived furfural (B47365) into piperidines and pyridines over specialized catalysts, a pathway that showcases the versatility of the furan core in heterocyclic synthesis. nih.gov

Moreover, the α-hydroxyketone functionality can be manipulated to build adjacent or fused heterocyclic rings. Oxidation of the secondary alcohol yields the corresponding 1,2-dicarbonyl compound, 1-(furan-2-yl)propane-1,2-dione. This diketone is a classic precursor for the synthesis of pyrazoles through condensation with hydrazines, a well-established method known as the Knorr pyrazole (B372694) synthesis. youtube.com Chalcones derived from furan precursors can also be readily converted into pyrazolines by reacting with hydrazine (B178648) derivatives. researchgate.net This reactivity opens pathways to fused systems like furopyrazoles, which are synthesized from β-keto esters and hydrazines, demonstrating the utility of furan derivatives in constructing complex, multi-ring heterocyclic structures. bohrium.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Furan Precursors
Starting Furan DerivativeReagents/ConditionsResulting Heterocycle
2-Carbomethoxy-5-isopropylfuran1. Electrolysis in MeOH; 2. NH₃ in MeOH; 3. H₂O, HCl6-Isopropyl-3-pyridinol
Methyl furoate1. Electrolysis in MeOH; 2. Catalytic hydrogenation; 3. NH₃ in MeOH; 4. H₂O, HCl2,3-Pyridinediol
FurfuralNH₃, H₂, Ru₁CoNP/HAP catalystPiperidine, Pyridine
1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-oneHydrazine hydrate, ethanol, reflux5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
Furan-containing 1,3-dicarbonylsHydrazinePyrazole

Bio-derived furan compounds are recognized as important platform molecules for the synthesis of renewable polymers. mdpi.com While direct polymerization of this compound is not common, its structure contains functionalities that can be modified to produce valuable monomers. For example, the hydroxyl group can be converted into an acrylic moiety. The synthesis of acrylic monomers from hydroxyl-containing renewable chemicals, such as dihydro-5-hydroxyl furan-2-one (2H-HBO), has been demonstrated, leading to polymers with potential applications as green replacements for conventional thermoplastics. researchgate.net

Similarly, the furan ring itself is a key component in the development of functional polymers. Monomers like 2,5-diformylfuran (DFF), which can be derived from biomass, undergo acyclic diene metathesis (ADMET) polymerization to produce fully renewable functional polymers. nih.gov The chemical similarity suggests that derivatives of this compound could be engineered as monomers for polyamides, polyesters, and other functional materials. Research has shown that incorporating furan derivatives into polymer matrices can improve properties such as thermal stability.

Derivatization Strategies to Access New Chemical Entities with Targeted Molecular Architectures

The presence of three distinct reactive sites—the hydroxyl group, the carbonyl group, and the furan ring—allows for a multitude of derivatization strategies to generate new chemical entities.

Key derivatization reactions include:

Oxidation of the hydroxyl group: Using oxidizing agents like potassium permanganate (B83412), the secondary alcohol can be converted to a carbonyl group, yielding 1-(Furan-2-yl)-propane-1,2-dione. This diketone is a valuable intermediate for synthesizing quinoxalines and other heterocyclic compounds.

Reduction of the carbonyl group: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165), resulting in 1-(Furan-2-yl)propane-1,2-diol. This diol can serve as a precursor for various chiral ligands and other complex molecules.

Electrophilic Substitution on the furan ring: The furan ring is susceptible to electrophilic attack, typically at the C5 position. Reactions such as halogenation (e.g., using bromine in acetic acid) can introduce new functional groups, leading to compounds like 5-Bromo-1-(furan-2-yl)-2-hydroxypropan-1-one. These halogenated derivatives can then be used in cross-coupling reactions to build more complex molecular frameworks.

These fundamental transformations can be combined to create a diverse library of derivatives with specific, targeted molecular architectures for applications in medicinal chemistry and materials science.

Table 2: Derivatization Reactions of this compound
Reaction TypeReagent(s)Major Product
OxidationPotassium permanganate (KMnO₄)1-(Furan-2-yl)propane-1,2-dione
ReductionSodium borohydride (NaBH₄)1-(Furan-2-yl)propane-1,2-diol
HalogenationBromine (Br₂) in Acetic Acid5-Bromo-1-(furan-2-yl)-2-hydroxypropan-1-one

Mechanistic Understanding of its Utility in Multi-Step Organic Syntheses

The synthetic utility of this compound is underpinned by the distinct reactivity of its furan ring. The oxidation of furans is a key transformation in multi-step syntheses. The reaction of furan and its alkylated derivatives with hydroxyl (OH) radicals, particularly at high temperatures, is a critical process. elsevierpure.com Theoretical studies on the gas-phase oxidation of furan initiated by OH radicals show that the reaction begins with the formation of a pre-reactive hydrogen-bonded complex. researchgate.net This is followed by the addition of the OH radical to the furan ring, preferentially at the C2 (alpha) position, which is thermochemically favored over addition at the C3 (beta) position. The resulting HO-adduct is significantly more stable than the reactants and can undergo subsequent ring-opening reactions to form intermediates like 4-hydroxybutenaldehyde radicals. researchgate.net

In the context of multi-step syntheses, a related compound, 3-(furan-2-yl)-1,3-diarylpropan-1-one, undergoes oxidative dearomatization when treated with agents like m-CPBA. nih.gov This process leads to the formation of unsaturated 1,4,7-trione intermediates. A plausible mechanism for the subsequent acid-catalyzed cyclodehydration involves the protonation of a carbonyl group, followed by an intramolecular nucleophilic attack by the enol oxygen onto another carbonyl carbon. This forms a dihydrofuran-2-ol intermediate, which then dehydrates to yield a new, more substituted furan ring. researchgate.net This sequence of oxidative ring-opening followed by recyclization is a powerful strategy for transforming simple furans into more complex, functionalized furan derivatives.

Analytical Methodologies for Process Monitoring and Environmental Assessment of 1 Furan 2 Yl 2 Hydroxypropan 1 One

Chromatographic Separations in Complex Mixtures

Chromatography is a cornerstone for the analysis of 1-(furan-2-yl)-2-hydroxypropan-1-one (B130504), particularly within intricate matrices where numerous other compounds may be present. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for its separation and identification.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess Determination

HPLC is a powerful technique for determining the purity of this compound and for resolving its enantiomers. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector.

For purity analysis, reversed-phase HPLC is commonly employed, often utilizing a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the gradient or isocratic elution tailored to achieve optimal separation from impurities.

Determining the enantiomeric excess of this compound requires a chiral stationary phase (CSP). Polysaccharide-based columns are frequently effective for this purpose. nih.gov The choice of mobile phase and its additives, as well as the column temperature, can significantly influence the enantioseparation and even the elution order of the enantiomers. nih.gov Method validation is crucial and involves assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). nih.govpensoft.netresearchgate.netresearchgate.net

Below is an interactive table summarizing typical parameters for HPLC method development:

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Byproducts

GC-MS is a highly sensitive method for identifying and quantifying volatile components and byproducts in samples containing this compound. This technique is particularly useful for analyzing reaction mixtures to understand reaction pathways and identify potential impurities. researchgate.net

Given that this compound can undergo thermal decomposition at high temperatures, derivatization may be necessary before GC-MS analysis. Silylation of the hydroxyl group is a common strategy to increase the compound's volatility and thermal stability. The choice of the GC column is critical for separating various furan (B31954) derivatives. nih.gov For instance, an HP-5MS column can effectively separate furan and its derivatives within a short analysis time. nih.govresearchgate.net

The mass spectrometer provides structural information, allowing for the confident identification of compounds based on their mass spectra and fragmentation patterns. The use of tandem mass spectrometry (MS/MS) can further enhance sensitivity and selectivity, which is particularly beneficial for trace analysis in complex matrices. nih.govresearchgate.net

The following interactive table outlines key considerations for GC-MS analysis:

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence) for Concentration Determination

Spectroscopic methods offer a rapid and often non-destructive means of quantifying this compound. UV-Vis spectroscopy is a straightforward technique that can be used for concentration determination, provided the compound has a distinct chromophore and the sample matrix is not overly complex. The furan ring in this compound absorbs in the UV region, allowing for its quantification.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra of furan derivatives, aiding in the interpretation of experimental UV-Vis data. globalresearchonline.net For more complex mixtures where spectral overlap is an issue, colorimetric assays can be developed. For example, a novel colorimetric assay has been established for the detection of 2,5-diformylfuran (DFF), a related furan derivative, which demonstrates high sensitivity and selectivity. mdpi.com Such an approach could potentially be adapted for the quantification of this compound.

On-Line and In-Situ Monitoring of Reaction Progress for Process Optimization

Real-time monitoring of chemical reactions is crucial for process optimization, ensuring safety, and maximizing yield. For reactions involving this compound, on-line and in-situ analytical techniques provide continuous data on the concentration of reactants, intermediates, and products.

Flow Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for on-line reaction monitoring. rsc.org It allows for the collection of time-series data under actual reaction conditions, providing kinetic and mechanistic insights. rsc.org This technique can be particularly valuable for understanding the complex reaction pathways involved in the synthesis or conversion of furan compounds. rsc.orgnih.gov

Biocatalytic processes, which are increasingly used in the synthesis of furan-derived chemicals, also benefit from on-line monitoring to track enzyme activity and substrate conversion. acs.orgfrontiersin.org The ability to monitor these reactions in real-time facilitates the optimization of parameters such as temperature, pH, and substrate concentration, leading to more efficient and sustainable chemical production.

Q & A

Basic: How can the structural identity of 1-(Furan-2-yl)-2-hydroxypropan-1-one be confirmed experimentally?

Answer:
Structural confirmation requires a combination of spectroscopic methods:

  • NMR Spectroscopy : Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} NMR data to literature values. For example, the 13C^{13}\text{C} signal of the hydroxyl-bearing carbon (C-2) appears at ~75.3 ppm, while the ketone carbonyl (C-1) resonates at ~211.8 ppm .
  • Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~140 for C7_7H8_8O3_3) and fragmentation patterns using EI-MS or HRMS.
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL or OLEX2.

Basic: What synthetic routes are reported for this compound?

Answer:
Common methods include:

  • Dehydrogenative Coupling : Use Mn-based catalysts (e.g., iprPNP pincer complexes) to couple furfuryl alcohol with ketones under controlled conditions .
  • Oxidation of Prochiral Precursors : Enzymatic or chemical oxidation of 1-(furan-2-yl)propan-2-ol using chiral catalysts to retain stereochemistry at the hydroxyl group .
  • Aldol Condensation : React furfural with hydroxyacetone in acidic or basic media, followed by purification via column chromatography .

Advanced: How does the tautomeric behavior of this compound affect its reactivity?

Answer:
The compound exhibits prototropic tautomerism between the keto (this compound) and enol (1-(furan-2-yl)prop-1-en-2-ol) forms. This equilibrium:

  • Impacts Reactivity : The enol form enhances nucleophilic character at C-2, facilitating electrophilic substitutions or cyclization reactions.
  • Detection Methods : Use 1H^{1}\text{H} NMR in DMSO-d6_6 to observe exchangeable hydroxyl protons (~5.51 ppm) and 13C^{13}\text{C} shifts for carbonyl vs. enolic carbons .
  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) stabilize the keto form, while protic solvents (e.g., methanol) favor enolization .

Advanced: What contradictions exist in reported NMR data for this compound, and how can they be resolved?

Answer:
Discrepancies in 1H^{1}\text{H} NMR assignments (e.g., furan proton signals at 6.57–8.04 ppm vs. unresolved peaks in some studies ) arise from:

  • Sample Purity : Trace impurities (e.g., unreacted furfural) alter peak splitting. Use preparative HPLC or recrystallization for purification.
  • Solvent Effects : Compare data in DMSO-d6_6 vs. CDCl3_3; DMSO-d6_6 suppresses enolization, simplifying spectra .
  • Dynamic Exchange : Variable-temperature NMR can decouple exchange-broadened signals (e.g., hydroxyl protons) .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize derivatives with high docking scores (e.g., Fb and Fe in ).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values to design analogs with enhanced anti-tubercular activity .
  • ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Advanced: What catalytic systems optimize the enantioselective synthesis of this compound?

Answer:

  • Chiral Mn Complexes : iprPNP-Mn catalysts achieve >90% enantiomeric excess (ee) in dehydrogenative coupling by stabilizing transition states via π-π interactions with the furan ring .
  • Biocatalysts : Engineered ketoreductases (e.g., KRED-101) reduce 1-(furan-2-yl)-2-ketopropane to the (R)-enantiomer with 99% ee .
  • Asymmetric Organocatalysis : Proline-derived catalysts induce stereoselective aldol additions in aqueous media, minimizing racemization .

Advanced: How do structural modifications (e.g., halogenation) alter the compound’s physicochemical properties?

Answer:

  • Halogenation at C-3 : Introduce Cl or Br to increase lipophilicity (logP +0.5–1.0), enhancing membrane permeability but potentially reducing solubility. Monitor via HPLC retention times .
  • Methoxy Substitution : Adding –OCH3_3 to the furan ring shifts UV-Vis λmax_{\text{max}} by ~20 nm due to extended conjugation .
  • Hydroxyl Protection : Acetylation of the –OH group stabilizes the compound against oxidation, confirmed by TLC and 1H^{1}\text{H} NMR loss of the ~5.51 ppm signal .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

  • Matrix Interference : Co-eluting furans in biological samples (e.g., plant extracts) require UPLC-MS/MS with MRM transitions (e.g., m/z 140 → 95 for quantification) .
  • Degradation in GC : Thermal decomposition at >200°C necessitates derivatization (e.g., silylation of –OH) before GC-MS analysis .
  • Low Sensitivity in UV : Use post-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection at 360 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.